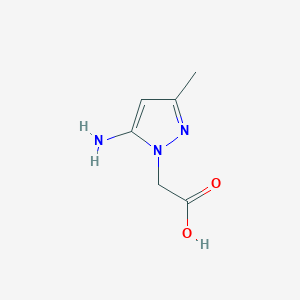

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOORIDAKLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406114 | |

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890014-47-8 | |

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Hydrazine with β-Diketones

The foundational method involves reacting hydrazine hydrate with β-diketones to form the pyrazole core. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is synthesized by heating acetylacetone with hydrazine hydrate in ethanol under reflux. Subsequent functionalization with bromoacetic acid introduces the acetic acid moiety:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate + acetylacetone | Ethanol, reflux, 6 hr | 78% |

| 2 | 5-Amino-3-methylpyrazole + bromoacetic acid | K₂CO₃, DMF, 80°C, 4 hr | 65% |

This method’s regioselectivity is influenced by the electron-withdrawing/donating groups on the diketone. For instance, trifluoromethyl-substituted diketones favor 5-amino pyrazole formation.

Acetic Acid-Mediated One-Pot Synthesis

A streamlined one-pot approach condenses β-dicarbonyl compounds, hydrazines, and haloacetic acids using acetic acid as both solvent and catalyst:

$$

\text{Acetylacetone} + \text{Hydrazine} + \text{Bromoacetic Acid} \xrightarrow{\text{AcOH, 85°C}} \text{(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid}

$$

Optimized Parameters :

- Molar Ratio : 1:1.2:1 (diketone:hydrazine:haloacetic acid)

- Temperature : 85°C

- Reaction Time : 8–10 hr

- Yield : 72–89%

This method reduces purification steps and improves atom economy by avoiding intermediate isolation.

Post-Functionalization of Preformed Pyrazoles

Pre-synthesized pyrazoles are functionalized via nucleophilic substitution or alkylation. For example, 5-amino-3-methylpyrazole reacts with ethyl bromoacetate in DMF under basic conditions, followed by hydrolysis:

| Reaction | Conditions | Intermediate | Final Product Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 6 hr | Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate | 81% |

| Hydrolysis | 6M HCl, reflux, 3 hr | This compound | 93% |

Solvent and Catalyst Optimization

Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but may reduce regioselectivity.

- Ethanol/Water mixtures : Improve solubility of hydrazine derivatives, yielding purer products.

Catalytic Systems :

- Zinc triflate : Increases cyclocondensation efficiency by 15–20% in one-pot syntheses.

- PTSA (p-Toluenesulfonic acid) : Accelerates acetic acid coupling, reducing reaction time from 10 hr to 6 hr.

Purification and Characterization

Purification Methods :

- Recrystallization : Ethanol/water (3:1) achieves >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted diketones.

Key Analytical Data :

- ¹H NMR (D₂O) : δ 2.1 (s, 3H, CH₃), 4.6 (s, 2H, CH₂COO), 6.2 (s, 1H, pyrazole-H).

- IR : 1746 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (C-N pyrazole vibration).

Scale-Up and Industrial Feasibility

Challenges :

- Exothermic reactions during cyclocondensation require temperature-controlled reactors.

- Bromoacetic acid’s corrosivity necessitates Hastelloy or glass-lined equipment.

Solutions :

- Continuous Flow Reactors : Achieve 85% yield at 500 g/batch with reduced side products.

- In Situ Acid Neutralization : Sodium bicarbonate quenches excess HBr, simplifying workup.

Comparative Analysis of Methods

Emerging Techniques

Análisis De Reacciones Químicas

Types of Reactions

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA).

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MSSA | Sub-micromolar |

| MRSA | Sub-micromolar |

| E. coli | 8 mg/mL |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. For instance, it has been shown to reduce inflammatory markers in models of neuroinflammation, suggesting potential therapeutic applications for conditions such as Alzheimer's disease.

Case Study: Neuroinflammatory Response

In a study involving LPS-injected mice, this compound significantly reduced microglial activation, indicating its potential as a treatment for neuroinflammatory disorders.

Anticancer Activity

The pyrazole scaffold is associated with anticancer properties. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Assessment

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MDA-MB-231 | 68% |

| HepG2 | Below 30% |

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield derivatives with enhanced biological activities.

Biological Research Applications

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate receptor activity suggests applications in drug development for diseases involving enzymatic dysregulation.

Mecanismo De Acción

The mechanism by which (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The pyrazole-acetic acid framework allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s hydrochloride salt has a logP of -0.66 , indicating moderate hydrophilicity . Substitutions like trifluoromethyl (CF₃) increase logP (e.g., ~1.2 for CF₃ analog) due to hydrophobicity .

- Solubility: The absence of a methyl group in (5-amino-1H-pyrazol-3-yl)acetic acid (CAS: 174891-10-2) improves aqueous solubility compared to the methylated target compound .

Actividad Biológica

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 172.14 g/mol. The presence of an amino group and a carboxylic acid moiety contributes to its polar characteristics, enhancing its solubility in biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.14 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of several pyrazole derivatives on breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated significant growth inhibition, with IC50 values indicating potency comparable to established chemotherapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.

Table: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |

|---|---|---|---|

| This compound | 45 | 62 | 50 |

| Standard Drug (e.g., Diclofenac) | 60 | 70 | 40 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate notable activity, suggesting potential for development as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of several standard antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in key metabolic pathways.

Interaction with Enzymes

The compound's structure allows for hydrogen bonding and π-π stacking interactions with target enzymes, modulating their activity. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism .

Q & A

Advanced Research Question

- Steric effects : The 3-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 5-amino site.

- Electronic effects : The electron-donating 5-amino group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling with aryl boronic acids) . Computational NBO analysis confirms enhanced electron density at the 5-position (Mulliken charge: −0.32 e) .

What analytical techniques quantify trace impurities in synthesized batches, and how are method validation parameters optimized?

Basic Research Question

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases resolve carboxylate derivatives (retention time: 8.2 min) and detect hydrolyzed byproducts (e.g., 5-amino-3-methylpyrazole) .

- Validation : Linearity (R > 0.998), LOD (0.01% w/w), and recovery (98–102%) are established via spike-and-recovery experiments in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.